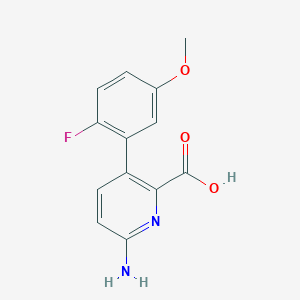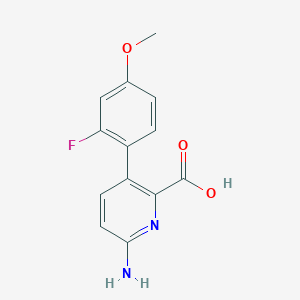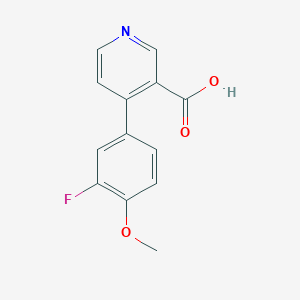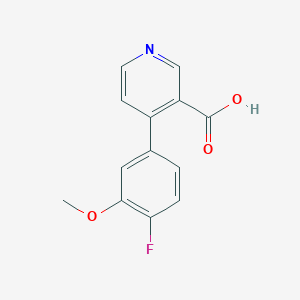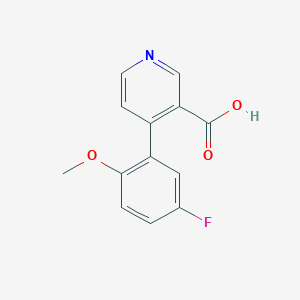
4-(2-Chloro-4-methylphenyl)nicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-methylphenyl)nicotinic acid (4-CMPNA) is an organic compound that is widely used in scientific research and development. 4-CMPNA has been used in a variety of applications, such as synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.
科学的研究の応用
4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% is widely used in scientific research and development. It has been used in a variety of applications, such as in the synthesis of drugs, in the study of enzyme reactions, and in the study of molecular interactions. 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% has also been used as a fluorescent probe in the study of protein-protein interactions. In addition, 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% has been used in the study of cell signalling pathways, and in the study of the role of the nervous system in disease.
作用機序
The mechanism of action of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% is not fully understood. However, it is believed that 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% acts as a competitive inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in a variety of physiological processes. It is thought that 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% binds to the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% are not fully understood. However, it is thought that 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% may have a number of beneficial effects. It has been shown to have anti-inflammatory and anti-oxidant properties, and may also be useful in the treatment of neurological disorders such as Alzheimer's disease. In addition, 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% has been shown to have anti-cancer properties, and may be useful in the treatment of certain types of cancer.
実験室実験の利点と制限
The use of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and is relatively inexpensive. In addition, 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% is a relatively stable compound and can be stored for long periods of time without degradation. The main limitation of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% is that it is a relatively weak inhibitor of acetylcholinesterase, and therefore may not be suitable for all laboratory experiments.
将来の方向性
There are a number of potential future directions for 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% research. One potential area of research is the development of more effective inhibitors of acetylcholinesterase. In addition, further research is needed to understand the biochemical and physiological effects of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95%, and to develop more effective treatments for neurological disorders and cancer. Finally, further research is needed to develop new methods of synthesis, and to improve the stability of 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% for long-term storage.
合成法
4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% can be synthesized in several different ways. The most common method is the reaction of 2-chloro-4-methylphenol with sodium nitrite in the presence of acetic acid. This reaction produces 4-(2-Chloro-4-methylphenyl)nicotinic acid, 95% in a high yield. Other methods of synthesis include the reaction of 2-chloro-4-methylphenol with sodium nitrite in the presence of sulfuric acid, and the reaction of 2-chloro-4-methylphenol with sodium nitrite in the presence of hydrochloric acid.
特性
IUPAC Name |
4-(2-chloro-4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-2-3-10(12(14)6-8)9-4-5-15-7-11(9)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJHXZIERMDZDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692579 |
Source


|
| Record name | 4-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-50-8 |
Source


|
| Record name | 4-(2-Chloro-4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



